DSIP
Overview
Description
It was first discovered in 1974 by the Swiss Schoenenberger-Monnier group who isolated it from the cerebral venous blood of rabbits in an induced state of sleep . Emideltide has been shown to promote sleep by increasing EEG delta activity and inducing orthodox slow-wave sleep in various animals, including rabbits and rats .
Preparation Methods
Emideltide is synthesized through solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and deprotection reagents like TFA. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Emideltide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Emideltide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is employed to investigate the mechanisms of sleep regulation and neuropeptide function. In medicine, Emideltide is studied for its potential therapeutic effects on sleep disorders and its ability to modulate stress responses. Additionally, it has applications in the pharmaceutical industry for the development of new sedative drugs .
Mechanism of Action
The mechanism of action of Emideltide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to NMDA receptors in the brain, leading to increased delta EEG activity and reduced motor activities . Emideltide also stimulates acetyltransferase activity through α1 receptors in rats, further contributing to its sedative effects . Additionally, it has been shown to have antioxidant properties, preventing oxidative damage to lipids and enhancing the activity of endogenous antioxidant systems .
Comparison with Similar Compounds
Emideltide is unique among peptides due to its ability to freely cross the blood-brain barrier and its stability in the gastrointestinal tract . Similar compounds include other sleep-inducing peptides such as cholecystokinin and prostaglandin, which also promote sleep but have different mechanisms of action and molecular targets . Emideltide’s ability to modulate stress responses and its potential therapeutic applications in sleep disorders set it apart from these other compounds .
Properties
IUPAC Name |
2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866936 | |
Record name | Tryptophylalanylglycylglycyl-alpha-aspartylalanylserylglycylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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